Methyl 3-(3-fluorophenyl)picolinate
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Overview
Description
Methyl 3-(3-fluorophenyl)picolinate is an organic compound with the molecular formula C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol . It is a derivative of picolinic acid, where the picolinic acid moiety is esterified with a methyl group and substituted with a fluorophenyl group at the 3-position. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)picolinate typically involves the esterification of 3-(3-fluorophenyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-(3-fluorophenyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluorophenyl)picolinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Halauxifen-methyl: Another picolinate derivative used as a herbicide.
Florpyrauxifen-benzyl: A picolinate compound with herbicidal activity.
Uniqueness
Methyl 3-(3-fluorophenyl)picolinate is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity compared to other picolinate derivatives .
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
methyl 3-(3-fluorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10FNO2/c1-17-13(16)12-11(6-3-7-15-12)9-4-2-5-10(14)8-9/h2-8H,1H3 |
InChI Key |
IMJDXXYYRUVOHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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